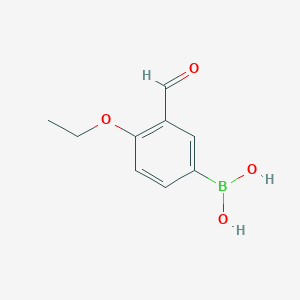

(4-Ethoxy-3-formylphenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(4-ethoxy-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRRAKCLFURNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584876 | |

| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-63-3 | |

| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Ethoxy 3 Formylphenyl Boronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid functional group is well-known for its role in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise and efficient construction of complex molecular architectures from readily available starting materials.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. (4-Ethoxy-3-formylphenyl)boronic acid is an excellent coupling partner in these reactions for the synthesis of substituted biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, replacing the halide with the (4-ethoxy-3-formylphenyl) group. The presence of ortho-substituents can sometimes influence this step through steric or electronic effects.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

While no specific mechanistic studies focusing solely on this compound have been found, the general principles of the Suzuki-Miyaura reaction are applicable. The interplay of the electron-donating ethoxy group and the electron-withdrawing formyl group can influence the electron density of the phenyl ring and, consequently, the rate of the transmetalation step.

This compound has demonstrated broad applicability in coupling with a variety of organohalides, showcasing the versatility of the Suzuki-Miyaura reaction. The reaction conditions are generally mild, allowing for the presence of various functional groups.

The compound has been successfully coupled with different aryl and heteroaryl halides. For example, it has been used in the synthesis of novel chromone (B188151) derivatives and in the preparation of biphenyl (B1667301) compounds with high yields. The aldehyde (formyl) and ether (ethoxy) functionalities are well-tolerated under typical Suzuki-Miyaura conditions, which often employ palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₂CO₃ in a solvent mixture like toluene/ethanol (B145695)/water.

Below is a table summarizing representative examples of Suzuki-Miyaura reactions involving this compound.

| Organohalide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Iodo-6-nitrochromone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 78 |

| Methyl 4-iodobenzoate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 88 |

The substituents on the phenyl ring of this compound play a significant role in its reactivity. The ethoxy group at the para-position is an electron-donating group (EDG) due to its resonance effect, which increases the electron density of the aromatic ring. In contrast, the formyl group at the meta-position to the boronic acid is an electron-withdrawing group (EWG) through both resonance and inductive effects, which decreases the ring's electron density.

The net effect of these two opposing groups influences the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). Generally, electron-donating groups enhance the rate of transmetalation by making the organic group more nucleophilic and facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups can slow down this step. In the case of this compound, the strong activating effect of the para-ethoxy group likely dominates, making it a sufficiently reactive coupling partner for a wide range of Suzuki-Miyaura reactions.

Beyond the well-established Suzuki-Miyaura reaction, boronic acids are valuable reagents in other metal-catalyzed transformations for the formation of various chemical bonds.

C-C Bond Formation: While the Suzuki reaction is the most prominent example, other palladium-catalyzed reactions, as well as those catalyzed by other metals like nickel or rhodium, can also effect C-C bond formation.

C-N Bond Formation: The Chan-Lam coupling reaction, typically catalyzed by copper, allows for the formation of a C-N bond between a boronic acid and an amine, amide, or other nitrogen nucleophile. This provides a powerful alternative to other C-N coupling methods like the Buchwald-Hartwig amination.

C-O Bond Formation: Similarly, a copper-catalyzed Chan-Lam type reaction can be employed to form a C-O bond between a boronic acid and a phenol (B47542) or alcohol, leading to the synthesis of diaryl ethers or aryl alkyl ethers.

C-X Bond Formation: The boronic acid moiety can also be converted into a carbon-halogen bond (C-X, where X = Cl, Br, I) or a carbon-sulfur bond (C-S), among others, through various metal-catalyzed or mediated processes.

While the potential for this compound to participate in these reactions is high, specific documented examples in the scientific literature are less common than for its use in Suzuki-Miyaura coupling. However, the inherent reactivity of the boronic acid group suggests its suitability for these transformations under appropriate catalytic conditions.

Transition-Metal-Free Functionalizations of the C-B Bond

The carbon-boron bond of arylboronic acids is a cornerstone of modern cross-coupling chemistry, most notably in palladium-catalyzed Suzuki reactions. However, growing interest in sustainable and cost-effective chemistry has spurred the development of transition-metal-free methods for the functionalization of this bond. nih.gov These methods avoid potential contamination of products with residual metals, which is particularly crucial in pharmaceutical applications. nih.gov The underlying principle of these reactions often involves the formation of a tetracoordinate boronate "ate" complex, which facilitates the cleavage of the C-B bond and subsequent formation of a new bond. nih.gov

The conversion of arylboronic acids to phenols is a fundamental transformation. Transition-metal-free oxidative hydroxylation provides a direct route to introduce a hydroxyl group at the position of the boronic acid moiety. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), Oxone®, and N-oxides. nih.gov

A widely used method involves the oxidation with hydrogen peroxide, often in an aqueous or mixed solvent system. The reaction proceeds by the addition of the hydroperoxide anion to the boronic acid, forming an unstable intermediate that rearranges with migration of the aryl group from boron to oxygen, ultimately yielding the phenol after hydrolysis. nih.gov Another effective reagent is Oxone® (potassium peroxymonosulfate), which readily converts various arylboronic acids to their corresponding phenols. nih.gov More recently, procedures using aqueous tert-Butyl hydroperoxide (TBHP) in water have been developed, offering an environmentally benign approach. researchgate.netscispace.com

While specific studies detailing the hydroxylation of this compound are not prevalent, its structure is amenable to these established protocols. The presence of both electron-donating (ethoxy) and electron-withdrawing (formyl) groups on the phenyl ring can influence the reaction rate but is generally well-tolerated by these methods.

Table 1: General Conditions for Transition-Metal-Free Hydroxylation of Arylboronic Acids

| Oxidizing Agent | Typical Reaction Conditions | Substrate Scope | Ref. |

| Hydrogen Peroxide (H₂O₂) | 30% H₂O₂, solvent (e.g., THF/H₂O) | Broad; tolerates various functional groups | nih.gov |

| Oxone® | Oxone®, acetone/water, room temperature | Effective for electron-rich and electron-neutral arylboronic acids | nih.gov |

| N-Oxides | Pyridine-N-oxide, heat | Mild conditions, good for substrates with sensitive groups | nih.gov |

| aq. TBHP / KOtBu | 70% aq. TBHP, KOtBu, H₂O, 50 °C | Good to excellent yields for a range of arylboronic acids | scispace.com |

The synthesis of anilines from arylboronic acids without transition metals is a significant achievement, providing an alternative to classical methods like Buchwald-Hartwig amination. Electrophilic amination reagents are typically employed to react with the boronic acid.

One approach involves the use of organic azides as the nitrogen source, which, upon heating with the arylboronic acid in a solvent like xylene, can form secondary anilines. nih.gov Another strategy utilizes O-acyl hydroxylamines, such as O-benzoyl hydroxylamine, to generate tertiary and secondary anilines. nih.gov For the synthesis of primary anilines, a more challenging transformation, reagents like O-(2,4-dinitrophenyl)hydroxylamine have been successfully used under mild, metal-free conditions. nih.govorganic-chemistry.org This reaction is particularly valuable as it tolerates a wide range of functional groups that might be incompatible with metal-catalyzed systems. nih.govorganic-chemistry.org this compound, with its aldehyde functionality, would be a suitable candidate for such transformations.

Table 2: Reagents for Transition-Metal-Free Amination of Arylboronic Acids

| Aminating Reagent | Product Type | Typical Reaction Conditions | Ref. |

| Organic Azides | Secondary Anilines | Heat in xylene (e.g., 140 °C) | nih.gov |

| O-Benzoyl Hydroxylamines | Secondary/Tertiary Anilines | Heat (e.g., 130 °C) | nih.gov |

| O-(2,4-dinitrophenyl)hydroxylamine | Primary Anilines | Toluene, heat | organic-chemistry.org |

| N-Alkyl Hydroxylamines | Secondary/Tertiary Anilines | Trichloroacetonitrile, room temperature | researchgate.net |

Halogenation of arylboronic acids under transition-metal-free conditions allows for the direct installation of halogen atoms. This ipso-substitution reaction is a valuable tool for synthesizing aryl halides, which are themselves important precursors for further functionalization.

For fluorination, electrophilic fluorine sources like cesium fluoroxysulphate (CFS) are used. nih.gov Bromination and iodination are more common and can be achieved with various reagents. N-Halosuccinimides (NBS for bromination, NIS for iodination) are effective, often in the presence of a base. Aqueous solutions of metal halides, such as NaBr or KI, can also be used in conjunction with an oxidant. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be an efficient reagent for the bromination of arylboronic acids. nih.gov

Table 3: Reagents for Transition-Metal-Free Halogenation of Arylboronic Acids

| Halogenation | Reagent | Typical Reaction Conditions | Ref. |

| Fluorination | Cesium fluoroxysulphate (CFS) | Acetonitrile, room temperature | nih.gov |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane, room temperature | nih.gov |

| Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Dichloromethane, room temperature | nih.gov |

| Iodination / Bromination | Metal Halides (e.g., KI, NaBr) | Electrochemical conditions | rsc.org |

Reactions Involving the Formyl Group

The formyl group of this compound is an aldehyde, which serves as an electrophilic site for a multitude of nucleophilic addition and condensation reactions. This functionality allows for the construction of more complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.

Aldehydes readily react with primary amines and other nitrogen nucleophiles in condensation reactions. These reactions typically proceed through a carbinolamine intermediate, which then dehydrates to form a new carbon-nitrogen double bond. iosrjournals.org

The reaction between an aldehyde and a primary amine to form an imine (often called a Schiff base when the amine is an aniline (B41778) derivative) is a robust and fundamental transformation in organic chemistry. wjpsonline.comscispace.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. scispace.com The reaction can be catalyzed by either acid or base. iosrjournals.org Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but excessive acid can protonate the amine nucleophile, rendering it unreactive. libretexts.org Therefore, the pH is often controlled, typically in a mildly acidic range. libretexts.org

The formyl group in this compound readily undergoes this reaction. A study on the closely related compound, 4-methoxy-3-formyl phenyl boronic acid, demonstrated its condensation with 4-amino acetophenone. nih.gov The reaction was carried out by refluxing the two components in ethanol for 24 hours, resulting in the formation of the corresponding imine. nih.gov This indicates that this compound can be effectively used to synthesize complex molecules containing both an imine linkage and a boronic acid moiety, which can be preserved for subsequent cross-coupling reactions.

Table 4: Example of Schiff Base Formation with a Substituted 3-Formylphenylboronic Acid

| Aldehyde | Amine | Reaction Conditions | Product | Ref. |

| 4-Methoxy-3-formyl phenyl boronic acid | 4-Amino acetophenone | Absolute ethanol, reflux, 100 °C, 24 h | 4-((E)-(4-(dihydroxyboryl)-2-methoxybenzylidene)amino)phenyl)ethan-1-one | nih.gov |

Condensation Reactions with Nitrogen Nucleophiles

Photoredox and Radical Chemistry of Boronic Acid Derivatives

Arylboronic acids have emerged as versatile substrates in the field of photoredox catalysis, where visible light is used to drive chemical reactions under mild conditions. rsc.org These compounds can participate in transformations involving radical intermediates, significantly expanding their synthetic utility beyond traditional cross-coupling reactions.

One of the key applications of arylboronic acids in photoredox catalysis is the generation of aryl radicals. This is typically achieved through a single-electron transfer (SET) process. An excited-state photocatalyst can oxidize the boronic acid (or its corresponding boronate salt), leading to the cleavage of the carbon-boron (C-B) bond and the formation of an aryl radical.

The general mechanism often involves:

Excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light.

The excited photocatalyst oxidizes the arylboronic acid or a derived boronate complex.

This oxidation triggers a rapid C-B bond fragmentation to release a highly reactive aryl radical.

This aryl radical can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. This strategy has been employed in a variety of transformations, including arylation, vinylation, and amination reactions. While less common, alkyl radicals can also be generated from alkylboronic acid derivatives or via borylation of radical precursors. nih.gov

The generation of radical intermediates from arylboronic acids opens the door to a wide array of visible light-promoted transformations. These methods are often advantageous due to their mild reaction conditions, high functional group tolerance, and novel reactivity patterns. semanticscholar.org

A prominent example is the aerobic oxidation of arylboronic acids to phenols. acs.org In these reactions, a photocatalyst, upon irradiation with visible light, can initiate a radical chain process involving molecular oxygen, ultimately converting the arylboronic acid to the corresponding phenol. nih.govnih.gov This provides a mild alternative to traditional, harsher oxidation methods.

Other notable visible light-promoted transformations involving arylboronic acids include:

C-C Coupling: Aryl radicals generated via photoredox catalysis can add to alkenes or alkynes, enabling various hydroarylation and difunctionalization reactions. acs.org

C-N Coupling: Cross-coupling of arylboronic acids with nitrogen-based nucleophiles can be achieved under photoredox conditions.

Photocaging: The reactivity of boronic acids can be masked with a photolabile protecting group that can be removed with visible light, allowing for spatiotemporal control over their participation in reactions. chemrxiv.org

| Transformation | Description | Catalyst Type | Light Source |

| Aerobic Hydroxylation | Conversion of Ar-B(OH)₂ to Ar-OH using O₂. acs.org | Ru or Ir complexes, Rhodium dimers. nih.gov | Visible Light / Blue LEDs |

| Defluoroarylation | Coupling of arylboronic acids with trifluoromethylarenes via C-F bond cleavage. semanticscholar.org | Palladium / Photoredox co-catalyst | Visible Light |

| C-C Bond Formation | Addition of aryl radicals to electron-deficient alkenes. nih.gov | Organic dyes, Ir complexes | Visible Light |

| Photocaged Release | Light-induced release of a reactive boronic acid from a protected precursor. chemrxiv.org | N/A | >400 nm light |

Dual Catalytic Systems in Radical Chemistry

While specific studies detailing the application of this compound in dual catalytic radical systems are not extensively documented, the broader class of arylboronic acids is known to participate in such transformations. Arylboronic acids can serve as precursors to aryl radicals under oxidative conditions, often employing a photocatalyst or a metal catalyst in conjunction with an oxidant. acs.org For instance, practical radical cyclizations using arylboronic acids have been achieved in water using catalytic silver nitrate (B79036) and a stoichiometric amount of potassium persulfate. acs.org

In a dual catalytic cycle, a photoredox catalyst could oxidize the boronic acid to generate an aryl radical, which then engages in a separate catalytic cycle, for example, with a transition metal catalyst, to form new bonds. The generation of alkyl radicals from boronic acids for photoredox reactions has been explored, though it is often limited by their high oxidation potential. acs.org The specific substitution pattern of this compound would influence its redox potential and subsequent reactivity in these systems.

Boronic Acid Catalysis

Boronic acids have emerged as highly versatile organocatalysts, prized for their stability, low toxicity, and unique modes of action. nih.gov Their catalytic activity generally stems from their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl-containing compounds. nih.govrsc.orgrsc.org

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, which confers its Lewis acidic character. ru.nlresearchgate.netnih.gov This allows it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a hydroxyl group (in alcohols, carboxylic acids, or water). This interaction leads to the formation of a tetrahedral boronate species. rsc.orgnih.gov This covalent interaction is rapid and reversible, forming the basis of boronic acid catalysis by allowing for transient activation of substrates and catalyst turnover. rsc.orgualberta.ca

Boronic acid catalysis can proceed through two primary activation modes: electrophilic and nucleophilic. rsc.orgnih.govresearchgate.netnih.gov

Electrophilic Activation: In this mode, the boronic acid catalyst activates a hydroxyl-containing substrate, such as a carboxylic acid or an alcohol, increasing its electrophilicity. rsc.org By forming a transient boronic ester or an acylboronate intermediate, the boronic acid enhances the leaving group ability of the hydroxyl group or activates a carbonyl group for nucleophilic attack. rsc.org This strategy is effective for promoting reactions like amidations, esterifications, and Friedel-Crafts alkylations. rsc.orgnih.govnih.gov

Nucleophilic Activation: This mode typically involves the reaction of a boronic acid with a substrate containing multiple hydroxyl groups, such as a diol or a saccharide. The formation of a tetrahedral boronate complex can increase the nucleophilicity of the remaining hydroxyl groups, facilitating subsequent reactions like phosphorylation. rsc.orgnih.govresearchgate.net

The unique reactivity of arylboronic acids makes them suitable catalysts for a range of important organic transformations.

Esterification and Amidation: Boronic acid catalysis is particularly well-known for promoting the direct condensation of carboxylic acids with alcohols (esterification) or amines (amidation), releasing water as the sole byproduct. nih.govorgsyn.org Electron-deficient arylboronic acids are often superior catalysts for these reactions. rsc.org The reaction is believed to proceed via an acylboronate intermediate, which is more susceptible to nucleophilic attack than the free carboxylic acid. Given the electron-withdrawing formyl group on its aromatic ring, this compound is a plausible candidate for catalyzing such reactions.

Aldol (B89426) Condensations: While the use of simple arylboronic acids as direct catalysts for aldol reactions is less common than traditional Lewis acids, they can play a crucial role in sequential or tandem reactions. nih.govacs.orgnih.govnih.gov For example, a reaction sequence can involve an initial aldol condensation to form an α,β-unsaturated ketone, followed by a transition-metal-catalyzed addition of an arylboronic acid. acs.orgnih.gov Furthermore, specialized aminoboronic acids have been shown to act as aldol catalysts through a dual-activation mechanism. nih.gov

Cycloadditions: Arylboronic acids can catalyze cycloaddition reactions, such as the Diels-Alder and [4+3] cycloadditions, by activating unsaturated carboxylic acids. nih.govrsc.orgresearchgate.net The boronic acid is thought to form a covalent adduct with the carboxylic acid, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it a more reactive dienophile. researchgate.net For example, 3,5-bis-(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for [4+3] cycloadditions to prepare complex seven-membered rings under mild conditions. rsc.org

Boronic acid catalysis is a prominent branch of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. nih.gov Arylboronic acids like this compound function as metal-free catalysts that are attractive for their stability and operational simplicity. nih.gov Their utility can be expanded through dual catalytic systems, where the boronic acid works in concert with another organocatalyst, such as a chiral amine. ualberta.ca This synergistic approach has been used to achieve asymmetric allylations of aldehydes with allylic alcohols, demonstrating the potential to construct complex chiral molecules. ualberta.ca Boronic acids can also be incorporated into more complex organocatalytic frameworks, acting as hydrogen-bond donors or interacting with other catalysts through dynamic covalent bonds to modify their reactivity and selectivity. acs.orgresearchgate.net

| Reaction Type | Proposed Activation Mode | Key Intermediate/Interaction |

|---|---|---|

| Amidation/Esterification | Electrophilic Activation rsc.org | Acylboronate intermediate rsc.org |

| Friedel-Crafts Alkylation | Electrophilic Activation rsc.org | Polarization/ionization of C-O bond ualberta.ca |

| Cycloaddition (Diels-Alder) | Electrophilic Activation (LUMO-lowering) researchgate.net | Covalent adduct with unsaturated carboxylic acid researchgate.net |

| Aldol-type Reactions | Component in sequential reactions acs.orgnih.gov | Boron enolates (stoichiometric) or dual activation (catalytic) nih.gov |

Supramolecular Assemblies and Material Science Applications of Boronic Acid Derivatives

Self-Assembly Principles of Boronic Acid-Based Systems

The foundation of supramolecular assemblies using boronic acids lies in their capacity to form reversible covalent bonds. This dynamic nature is crucial for the error correction and thermodynamic self-assembly processes that lead to well-ordered structures. For (4-Ethoxy-3-formylphenyl)boronic acid, the boronic acid group is the primary driver of assembly, while the ethoxy and formyl substituents modulate its reactivity and provide additional functional sites.

Formation of Boronate Esters and Dative B-N Bonds

A cornerstone of boronic acid chemistry is the reversible esterification reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. scielo.org.mxresearchgate.net This reaction is highly dependent on factors such as pH, the pKa of the boronic acid, and the structure of the diol. nih.gov The presence of an electron-donating ethoxy group and an electron-withdrawing formyl group on the phenyl ring of this compound influences the Lewis acidity of the boron center, thereby affecting the equilibrium of ester formation. nih.gov Studies on related formylphenylboronic acids have shown they readily undergo condensation reactions with diols and amino-diols to form stable heterocyclic boronate esters. scielo.org.mxresearchgate.net This predictable reactivity allows for the construction of supramolecular structures by linking diol-containing molecules.

Another key interaction is the formation of dative B-N bonds, where the electron-deficient boron atom acts as a Lewis acid and accepts a lone pair of electrons from a nitrogen-containing Lewis base. nih.gov This interaction is fundamental to creating robust and crystalline Boron-Nitrogen Organic Frameworks (BNOFs). nih.govrsc.org The process often involves a two-step assembly where boronic acids first condense with diols to form boronate esters, which then coordinate with nitrogen-donor ligands. nih.govresearchgate.net The specific substitution pattern of this compound could influence the electronic properties and steric environment of the boron center, thereby tuning the strength and stability of the resulting B-N bond.

Multi-component Assembly Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a powerful tool in supramolecular chemistry. nih.gov Boronic acids are excellent candidates for MCRs due to their versatile reactivity. chemrxiv.orgrsc.org The this compound molecule is particularly well-suited for such strategies as it possesses two distinct reactive sites: the boronic acid and the formyl group.

The boronic acid can participate in boronate ester formation, while the aldehyde group can simultaneously react with amines to form imines. This dual reactivity enables the one-pot synthesis of complex molecular and supramolecular structures. For instance, MCRs involving boronic acids, salicylaldehydes, and hydrazones have been used to create novel fluorophores. rsc.org By employing this compound, it is conceivable to design intricate assemblies where this molecule acts as a linchpin, connecting different components through orthogonal reactions.

Architecture of Supramolecular Structures

The predictable and reversible interactions of boronic acids allow for the precise construction of a wide array of supramolecular architectures. The specific geometry and functionality of this compound make it a valuable component for creating discrete, high-order structures as well as extended networks.

Macrocycles, Dendrimers, and Cages

The synthesis of macrocycles using boronic acids often relies on templation to control the size and conformation of the resulting ring. researchgate.net The reaction of bifunctional boronic acids with complementary diols or other linkers can lead to the formation of discrete cyclic structures. nih.gov The defined angles of the substituents on the phenyl ring of this compound can direct the geometry of macrocyclization.

Dendrimers, which are highly branched, monodisperse macromolecules, can also be constructed using boronic acid chemistry. nih.govmdpi.com this compound could be used in either a divergent or convergent synthesis approach. nih.gov For example, it could serve as a branching unit via reactions of its boronic acid group, with the terminal formyl groups available for further functionalization or subsequent generation growth. researchgate.net This would allow for the creation of dendrimers with a precisely controlled number of reactive aldehyde groups on their periphery.

Polymeric Structures and Networks

Boronic acids are extensively used to create dynamic and self-healing polymeric materials. nih.govresearchgate.net The reversible formation of boronate esters can serve as cross-links between polymer chains, leading to the formation of hydrogels or other polymer networks. researchgate.net These materials can exhibit interesting properties such as self-healing, where broken boronate ester bonds can reform under appropriate conditions. researchgate.net

This compound can be incorporated into polymers in several ways. It can be copolymerized with other monomers to create linear or branched polymers with pendant boronic acid and formyl groups. Alternatively, it can act as a cross-linker for polymers containing diol functionalities, such as polyvinyl alcohol (PVA). The resulting networks would have properties influenced by the density of cross-links and the specific nature of the boronate ester bond formed. Hypercrosslinked polymers (HCPs) with high surface areas have been prepared using phenylboronic acid as a monomer, suggesting a pathway for creating porous materials for adsorption and separation applications. nih.gov

Stimuli-Responsive Materials

A significant area of materials science is the development of "smart" materials that can respond to external stimuli. Boronic acid-containing materials are prime candidates for this application due to the sensitivity of the boronate ester bond to changes in the environment. nih.govsemanticscholar.orgmdpi.com

Materials incorporating this compound can be designed to respond to a variety of stimuli:

pH: The equilibrium between the boronic acid and the boronate ester is highly pH-dependent. At acidic pH, the ester linkage tends to hydrolyze, while it is more stable at basic pH. nih.gov This allows for the creation of materials, such as hydrogels, that can swell or shrink, or nanoparticles that can assemble or disassemble, in response to pH changes. mdpi.com

Saccharides (Diols): In the presence of competitive diols like glucose, boronate esters formed with a polymer backbone can be displaced. mdpi.com This principle is the basis for glucose-responsive systems, which have been extensively explored for self-regulated insulin (B600854) delivery. mdpi.com

Reactive Oxygen Species (ROS): Some boronic acids are sensitive to oxidative conditions, such as the presence of hydrogen peroxide (H2O2). The C-B bond can be cleaved under these conditions, leading to the degradation of the material. researchgate.net This provides a mechanism for creating materials that respond to oxidative stress, which is relevant in certain biological environments. mdpi.com

The presence of the formyl group on this compound offers a handle for introducing other stimuli-responsive functionalities, potentially leading to multi-responsive materials. For example, the aldehyde could be reacted to incorporate temperature- or light-sensitive groups, further expanding the material's responsiveness. semanticscholar.org

pH-Responsive Systems

The responsiveness of boronic acid-containing systems to pH stems from the equilibrium between the neutral, trigonal planar form of the boronic acid and its anionic, tetrahedral boronate form. The formation of a stable boronate ester with a diol generally requires the boronic acid to be in its anionic state. The acidity constant (pKa) of the boronic acid is therefore a critical parameter. Unmodified phenylboronic acid has a pKa of approximately 8.8, meaning it is predominantly in its neutral form at physiological pH (around 7.4) and thus interacts weakly with diols. researchgate.net

For this compound, the electronic properties of its substituents are expected to modulate its pKa. The ethoxy group at the para position is electron-donating, which would typically increase the pKa. Conversely, the formyl group at the meta position is electron-withdrawing, which tends to decrease the pKa. semanticscholar.org The net effect of these two groups would determine the precise pKa of the compound. A lower pKa, closer to physiological pH, would enhance its pH sensitivity in biological systems, allowing for the formation and dissociation of boronate esters in response to small pH changes. dovepress.com

This pH-triggered reversible bonding can be harnessed to create pH-responsive materials. For instance, polymers functionalized with this compound could be designed to self-assemble into nanoparticles or form hydrogels at a specific pH through cross-linking with diol-containing polymers, and then disassemble or dissolve upon a change in pH. nih.govrsc.org This behavior is highly desirable for applications such as drug delivery systems that release their payload in the acidic microenvironment of tumors. nih.gov

| pH Condition | Boronic Acid State | Interaction with Diols | Potential Material Behavior |

|---|---|---|---|

| Acidic (pH < pKa) | Predominantly Neutral (Trigonal) | Weak/No Ester Formation | Disassembly of nanoparticles, dissolution of hydrogels |

| Alkaline (pH > pKa) | Predominantly Anionic (Tetrahedral) | Strong Ester Formation | Self-assembly of nanoparticles, formation of cross-linked hydrogels |

Diol-Responsive Systems

The reversible formation of boronate esters is not only pH-dependent but also driven by the concentration and type of diols present. This forms the basis for diol-responsive systems, most notably for glucose sensing. nih.govoptica.org Phenylboronic acids can bind with glucose, which is a diol, to form a stable cyclic ester. This binding event can be translated into a detectable signal.

In a system containing this compound, the presence of glucose would lead to the formation of a (4-ethoxy-3-formylphenyl)boronate-glucose ester. This interaction can be used to trigger a change in the material's properties. For example, if the boronic acid is part of a polymer network forming a hydrogel, the binding of glucose can cause the hydrogel to swell or shrink. nih.gov This volumetric change is due to an increase in the charge density within the hydrogel as the neutral boronic acid is converted to an anionic boronate ester upon glucose binding, leading to increased osmotic pressure. nih.gov This principle is widely explored for the development of continuous glucose monitoring systems and self-regulated insulin delivery devices. mdpi.com The electron-withdrawing nature of the formyl group in this compound is anticipated to enhance its affinity for diols at physiological pH, making it a potentially suitable candidate for such applications. nih.gov

Reactive Oxygen Species (ROS)-Responsive Systems

Recent research has highlighted the susceptibility of the carbon-boron bond in phenylboronic acids to cleavage by reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). nih.gov This oxidative cleavage results in the conversion of the boronic acid to a phenol (B47542) and boric acid. This irreversible reaction can be exploited to design ROS-responsive materials, which are of great interest for targeting sites of inflammation or tumors where ROS levels are elevated. nih.gov

Materials incorporating this compound could be engineered to degrade and release a therapeutic agent in the presence of high ROS concentrations. For instance, a drug could be encapsulated within a nanoparticle or hydrogel that is held together by cross-links involving this boronic acid derivative. Upon exposure to ROS, the cleavage of the carbon-boron bond would lead to the disassembly of the material and the release of the encapsulated drug. nih.gov Furthermore, the reaction of phenylboronic acids with ROS consumes the ROS, meaning that these materials can also act as ROS scavengers, which can have a therapeutic effect in itself by reducing oxidative stress. rsc.orgnih.gov

Integration into Advanced Materials

The stimuli-responsive nature of this compound makes it an attractive candidate for incorporation into various advanced materials to impart "smart" functionalities.

Boronic Acid-Functionalized Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Functionalizing hydrogels with boronic acids can render them sensitive to pH and the presence of diols. mdpi.com By incorporating this compound into a hydrogel matrix, it is possible to create a system that undergoes volume changes in response to glucose or pH fluctuations. nih.gov Such hydrogels can be formed by copolymerizing a vinyl-derivatized this compound with a suitable monomer or by cross-linking a diol-containing polymer (like polyvinyl alcohol) with a polymer bearing this compound side chains. rsc.org These responsive hydrogels have potential applications in biosensors, drug delivery systems, and tissue engineering scaffolds. mdpi.comresearchgate.net

| Application | Stimulus | Mechanism of Action |

|---|---|---|

| Glucose Sensor | Glucose | Glucose binding causes hydrogel swelling/shrinking, leading to a detectable optical or mechanical signal. optica.org |

| pH-Responsive Drug Delivery | pH | Changes in pH alter the cross-linking density of the hydrogel, controlling the release of an encapsulated drug. mdpi.com |

| Self-Healing Materials | pH | Reversible formation of boronate ester cross-links allows the hydrogel to repair itself after damage. mdpi.com |

Boronic Acid-Appended Polymers

Polymers appended with boronic acid moieties can self-assemble into various nanostructures, such as micelles and vesicles, in aqueous solutions. nih.gov The assembly and disassembly of these structures can be controlled by external stimuli. For example, a block copolymer containing a hydrophilic block and a hydrophobic block functionalized with this compound could form micelles that encapsulate a hydrophobic drug. A change in pH or the introduction of glucose could alter the hydrophilicity of the boronic acid-containing block, leading to the destabilization of the micelles and the release of the drug. nih.gov The formyl group on the phenyl ring also provides a reactive handle for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules. rsc.org

Boronic Acid-Functionalized Nanoparticles

The surface of nanoparticles can be functionalized with this compound to create targeted and responsive drug delivery systems. acs.org Boronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells, providing a mechanism for active targeting. nih.gov Once the nanoparticles have accumulated at the target site, the release of their cargo can be triggered by the local microenvironment, such as the low pH or high ROS levels characteristic of tumors. nih.govnih.gov This dual-targeting and triggered-release strategy can significantly enhance the therapeutic efficacy of anticancer drugs while minimizing side effects. nih.gov

Computational and Mechanistic Investigations

Theoretical Studies of Reactivity and Mechanisms

Theoretical investigations, particularly those employing quantum mechanical methods, offer a molecular-level understanding of the intrinsic properties of (4-Ethoxy-3-formylphenyl)boronic acid.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of boronic acid derivatives. For compounds analogous to this compound, such as other substituted phenylboronic acids, DFT calculations are routinely used to predict optimized geometries, vibrational frequencies, and electronic properties. Common approaches involve the use of hybrid functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a balance between computational cost and accuracy.

These calculations can elucidate the influence of the ethoxy and formyl substituents on the electron distribution within the molecule. The electron-donating character of the ethoxy group and the electron-withdrawing nature of the formyl group are expected to significantly impact the electronic properties of the boronic acid moiety. DFT can be employed to calculate key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity in processes like charge transfer interactions.

A hypothetical DFT study on this compound could yield the following type of data:

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity. |

| B-C Bond Length | 1.56 Å | Reflects the strength of the bond between the phenyl ring and the boron atom. |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be confirmed.

Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of chemical reactions involving boronic acids. For this compound, this would involve identifying the structures of reactants, intermediates, transition states, and products for a given transformation. By calculating the energies of these species, the reaction mechanism and the rate-determining step can be elucidated.

Analysis of Electronic and Structural Relationships

DFT calculations can quantify these effects through population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, which provide information on atomic charges and orbital interactions. This analysis can help in understanding how the substituents influence the acidity of the boronic acid and its ability to engage in various chemical reactions.

Kinetic Studies of Boronic Acid Transformations

In the context of Suzuki-Miyaura reactions, kinetic studies on the coupling of various aryl halides with phenylboronic acids have been conducted. For example, a study on the reaction of 4-iodoacetophenone with phenylboronic acid found the reaction to be zero-order with respect to the boronic acid concentration under certain conditions. This suggests that the transmetalation step, which involves the boronic acid, is not the rate-determining step in that particular catalytic cycle.

| Reaction Parameter | Potential Finding | Implication |

| Reaction Order in this compound | Zero-order | The concentration of the boronic acid does not affect the reaction rate, suggesting it is involved in a fast step after the rate-determining step. |

| First-order | The reaction rate is directly proportional to the concentration of the boronic acid, indicating its involvement in the rate-determining step. | |

| Rate Constant (k) | Value determined at a specific temperature | Quantifies the speed of the reaction. |

| Activation Energy (Ea) | Calculated from temperature-dependent rate constants | Provides insight into the energy barrier of the reaction. |

Intermolecular Interactions and Complexation Studies

The ability of boronic acids to form complexes and engage in intermolecular interactions is fundamental to their chemistry, particularly in the solid state and in solution.

B-N Bond Formation in Solid State and Solution

Boronic acids are known to interact with Lewis bases, such as amines, to form dative B-N bonds. This interaction is crucial in various biological and chemical processes. In the solid state, these interactions can lead to the formation of specific crystal structures. Techniques like X-ray crystallography and solid-state NMR spectroscopy are invaluable for characterizing these structures.

While specific studies on B-N bond formation with this compound are not widely reported, it is expected that the Lewis acidity of the boron atom would be influenced by the electronic effects of the ethoxy and formyl groups. The formation of a B-N bond would lead to a change in the hybridization of the boron atom from sp² to sp³, which can be detected by spectroscopic methods.

In solution, the equilibrium between the free boronic acid and its amine adduct can be studied using techniques such as NMR titration. The equilibrium constant for this association would provide a quantitative measure of the strength of the B-N interaction.

| Interaction Studied | Experimental Technique | Potential Information Gained |

| B-N bond in solid state | X-ray Crystallography | Precise bond lengths and angles of the boronic acid-amine adduct. |

| Solid-State NMR | Information on the local environment of the boron and nitrogen atoms. | |

| B-N bond in solution | NMR Titration | Determination of the association constant (Ka) for the complex formation. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, and Ka) of the binding event. |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound and for monitoring its transformation into boronate esters. ¹H, ¹³C, and ¹¹B NMR are the most relevant techniques. While a complete, publicly available spectral assignment for this compound is limited, expected chemical shifts can be predicted based on data from closely related analogues such as 4-formylphenylboronic acid and 3-formylphenylboronic acid. unibo.itchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons. The aromatic region would display a complex splitting pattern due to the trisubstituted nature of the ring. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically ~9.8-10.0 ppm). The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The acidic B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. Key signals would include the aldehyde carbonyl carbon (~192 ppm), the carbon attached to the boron atom (ipso-carbon, which can be broad or difficult to observe), and the carbons of the ethoxy group.

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly diagnostic for studying the coordination state of the boron atom. The chemical shift of the boron nucleus is highly sensitive to its hybridization.

Trigonal Boronic Acids (sp²): Neutral boronic acids typically exhibit a broad signal in the range of δ = 27–30 ppm. rsc.org

Tetrahedral Boronate Esters (sp³): Upon reaction with a diol to form a stable cyclic boronate ester, the boron atom becomes sp³-hybridized, resulting in a significant upfield shift to approximately δ = 5–13 ppm. nih.gov

This clear difference in chemical shifts allows for straightforward monitoring of boronate ester formation and can be used to determine equilibrium constants for the binding reaction. nih.gov

The following table summarizes predicted and analogue-derived NMR data.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Analogues | Reference |

| ¹H | Aldehyde (-CHO) | ~9.9 | 9.80 (for 4-formylphenylboronic acid in CD₃CN) | unibo.it |

| Aromatic (Ar-H) | ~7.0 - 8.2 | 7.76, 6.95 (for 4-formylphenylboronic acid in CD₃CN) | unibo.it | |

| Methylene (-OCH₂CH₃) | ~4.1 | N/A | ||

| Methyl (-OCH₂CH₃) | ~1.4 | N/A | ||

| ¹³C | Aldehyde (-C=O) | ~192 | 192.0 (for 4-formylphenylboronic acid in CD₃CN) | unibo.it |

| Aromatic (Ar-C) | ~110 - 165 | 163.7, 133.0, 130.4, 116.8 (for 4-formylphenylboronic acid in CD₃CN) | unibo.it | |

| Methylene (-OC H₂CH₃) | ~64 | N/A | ||

| Methyl (-OCH₂C H₃) | ~15 | N/A | ||

| ¹¹B | Boronic Acid (-B(OH)₂) | ~28 | 28.0 (for Phenylboronic acid ester in CDCl₃) | rsc.org |

| Boronate Ester | ~9 | N/A |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.

UV-Vis and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are determined by the π-conjugated system of the substituted benzene (B151609) ring.

UV-Vis Absorption: Like other substituted benzene derivatives, this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. The electronic transitions would likely be of π → π* character. The presence of the electron-donating ethoxy group and the electron-withdrawing formyl group, which extends the conjugation, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The formation of a boronate ester by reaction with a diol can subtly alter the electronic environment of the boronic acid moiety, potentially leading to small shifts in the absorption spectrum.

Fluorescence Spectroscopy: Many arylboronic acids are used in the design of fluorescent sensors. The fluorescence properties are often modulated by the interaction between the boronic acid group and a proximal fluorophore. In the case of this compound, the molecule itself may possess some native fluorescence, although it is not expected to be a strong emitter.

A common mechanism for fluorescence modulation in sensors is Photoinduced Electron Transfer (PET). If a fluorophore were attached to this molecule, the Lewis acidity of the boron center would be critical. In the free boronic acid (trigonal, sp²), the vacant p-orbital on the boron can act as an electron acceptor, often quenching the fluorescence of a nearby donor. Upon binding a diol, the boron center becomes tetrahedral (sp³), its Lewis acidity decreases, and the vacant p-orbital is removed. This change can inhibit the PET process, leading to a "turn-on" of fluorescence. The formation of the boronate ester alters the electronic environment, which can lead to a measurable change in fluorescence intensity or wavelength, corresponding to the presence and concentration of the target diol.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is used to study chiral molecules.

This compound itself is an achiral molecule and therefore will not produce a CD signal. However, CD spectroscopy becomes a highly relevant and powerful technique when this boronic acid interacts with a chiral diol, such as a saccharide or a chiral glycol.

The reaction between the achiral boronic acid and a chiral diol results in the formation of a new chiral boronate ester complex. This newly formed complex can, and often does, exhibit a distinct CD spectrum. The induced CD signals can provide valuable information about:

Confirmation of Binding: The appearance of a CD signal upon addition of a chiral diol to the boronic acid is direct evidence of the formation of a diastereomeric boronate ester complex.

Stereochemical Analysis: The sign and intensity of the CD signals (known as Cotton effects) can be related to the absolute configuration of the chiral diol and the preferred conformation of the newly formed dioxaborolane or dioxaborinane ring.

Binding Stoichiometry and Affinity: By titrating the boronic acid with a chiral diol and monitoring the change in the CD signal, it is possible to determine the binding constant and stoichiometry of the interaction.

This application is particularly valuable in the field of carbohydrate sensing, where the induced CD signal can be used to differentiate between various enantiomeric or diastereomeric sugars.

Future Perspectives and Research Challenges

Advancements in Asymmetric Synthesis of Boronic Acids

The synthesis of non-racemic chiral boronic esters, which are precursors to chiral boronic acids, is a significant area of research, as these compounds are highly valuable building blocks in modern organic synthesis. bris.ac.ukresearchgate.netuniversityofgalway.ie Their stability in air and moisture, combined with the ability to stereospecifically transform them into a wide array of functional groups, makes them crucial targets for asymmetric synthesis. bris.ac.ukcore.ac.uk Research in this area has spanned over five decades, building upon the foundational hydroboration methods to the current state-of-the-art. bris.ac.ukresearchgate.netuniversityofgalway.ie

Recent progress has focused on creating chiral secondary and tertiary boronic esters, which can be used to form new carbon-carbon and carbon-heteroatom bonds at stereogenic centers with high levels of stereocontrol. core.ac.ukacs.orgacs.org One innovative approach involves the addition of an aryllithium reagent to a secondary boronic ester, creating a boron-ate complex. acs.org This complex acts as a chiral nucleophile, reacting with various electrophiles with an inversion of stereochemistry, thereby establishing a new class of configurationally stable, chiral organometallic-type reagents for asymmetric synthesis. acs.org

Key strategies in the asymmetric synthesis of boronic esters are summarized below:

| Synthesis Strategy | Description | Key Features |

| Asymmetric Hydroboration | The addition of a boron-hydride reagent across a double bond, catalyzed by a chiral transition metal complex. This is a seminal method for establishing stereocenters. | Establishes stereochemistry early in the synthesis; various chiral ligands and catalysts have been developed to control enantioselectivity. |

| Catalytic Enantioselective Diboration | The addition of a diboron (B99234) reagent to an unsaturated substrate (e.g., allenes) using a chiral catalyst, often palladium-based with a P-chiral monophosphorus ligand. | Forms diboronic esters containing a chiral tertiary boronic ester moiety with excellent yields and enantioselectivity. researchgate.net |

| Nucleophilic Boron-ate Complexes | An aryllithium reagent is added to a secondary boronic ester to form an intermediate boron-ate complex. This complex then reacts as a chiral nucleophile. | Allows for the conversion of the C-B bond into C-I, C-Br, C-Cl, C-N, C-O, and C-C bonds with high stereocontrol. acs.org |

Future research will likely focus on developing more efficient and practical catalytic methods, expanding the substrate scope, and achieving even higher levels of enantioselectivity for structurally complex boronic acids. researchgate.net

Strategies for Mitigating Undesired Side Reactions (e.g., Protodeboronation)

A significant challenge in the application of arylboronic acids, including in Suzuki-Miyaura cross-coupling reactions, is the undesired side reaction known as protodeboronation. wikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the boronic acid functionality and reduced yield of the desired product. wikipedia.orged.ac.uk The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent. wikipedia.orgresearchgate.net

Protodeboronation can proceed through different mechanisms, often catalyzed by acid or base. wikipedia.orgrsc.org The base-catalyzed pathway is particularly problematic in Suzuki-Miyaura couplings, which are typically conducted in basic media. ed.ac.uk This process often involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form a more reactive boronate anion. wikipedia.org For certain electron-deficient arylboronic acids, the mechanism can even involve the liberation of a transient aryl anion. acs.org

Several strategies have been developed to suppress or bypass protodeboronation:

Catalyst and Reaction Optimization: Designing highly efficient palladium and nickel catalyst systems that promote rapid catalytic turnover can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway. wikipedia.orgacs.org

"Slow-Release" Strategy: This approach utilizes protected forms of boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. wikipedia.orged.ac.ukbris.ac.uk These "masked" reagents provide a slow, controlled release of the active boronic acid into the reaction mixture. bris.ac.uk This keeps the instantaneous concentration of the vulnerable boronic acid low, minimizing its degradation. wikipedia.orgbris.ac.uk

pH Control: Since protodeboronation rates are highly pH-dependent, careful control of the reaction pH can minimize this side reaction. reddit.com For simple aromatic and alkyl boronic acids, stability is generally greatest at neutral pH, where both acid- and base-catalyzed processes are minimized. wikipedia.org

Future work will continue to focus on understanding the intricate mechanisms of protodeboronation for a wider range of substrates and developing more robust protecting groups and catalytic systems that are universally effective at mitigating this problematic side reaction. ed.ac.ukacs.org

Development of Novel Catalytic Systems

The development of novel and more efficient catalytic systems is central to advancing the utility of boronic acids in cross-coupling reactions. While palladium has been the dominant metal, there is increasing interest in nickel-based catalysts due to their different reactivity profiles and lower cost. thieme-connect.comarkat-usa.org

Palladium-Based Catalysts: Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are workhorses in synthetic chemistry for their versatility and functional group tolerance. acs.orgmdpi.com Research continues to focus on designing ligands that enhance catalyst activity and stability, thereby preventing deactivation. acs.org For instance, phosphine-free hydrazone-palladium catalyst systems have been shown to effectively promote the allylic arylation of allylic esters with arylboronic acids at room temperature. researchgate.net

Nickel-Based Catalysts: Nickel catalysts offer a complementary approach and can be advantageous for coupling challenging substrates that are less reactive with palladium systems. thieme-connect.comacs.org Nickel catalysis can enable the coupling of a broad range of aryl electrophiles, including phenols, aryl ethers, and esters, which are often difficult to activate with palladium. acs.org A key difference between the two metals is nickel's stronger interaction with various functional groups, which can influence selectivity in competitive reactions. thieme-connect.com However, this can also lead to catalyst inhibition by certain additives, a phenomenon less pronounced in palladium systems. thieme-connect.com

Key areas for future development in catalytic systems include:

Bimetallic Catalysis: Exploring synergistic effects between different metals to achieve transformations not possible with a single catalyst.

Ligand Design: Creating sterically and electronically tuned ligands to control reactivity, selectivity, and catalyst longevity, while minimizing off-cycle reactions. acs.org

Decarbonylative Coupling: Developing catalysts for novel reaction pathways, such as the decarbonylative coupling of amides or aroyl chlorides with boronic acids to form biaryls, which offers an alternative to using organohalides. arkat-usa.org

Base-Metal Catalysis: Expanding the use of more abundant and less expensive first-row transition metals beyond nickel to create more sustainable catalytic processes. acs.org

The table below compares key features of palladium and nickel catalysts in the context of boronic acid cross-coupling.

| Feature | Palladium Catalysis | Nickel Catalysis |

| Reactivity | Robust, high functional group tolerance. thieme-connect.com | Can activate more challenging electrophiles (e.g., phenols, aryl ethers). acs.org |

| Selectivity | Predominantly governed by aryl halide electronic properties. thieme-connect.com | Influenced by coordination with substrate functional groups. thieme-connect.com |

| Challenges | Catalyst deactivation, potential for off-cycle species. acs.org | Greater diversity of off-cycle species, potential for inhibition by coordinating additives. acs.orgthieme-connect.com |

| Cost | Higher cost. | Lower cost, more abundant. thieme-connect.com |

Scale-Up Methodologies and Continuous Flow Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety concerns with reactive intermediates and difficulties in controlling reaction parameters. Continuous flow chemistry has emerged as a powerful technology to address these issues, particularly for the synthesis of boronic acids. organic-chemistry.orgsci-hub.seresearchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netvapourtec.com This methodology offers several advantages over traditional batch processing for reactions involving organometallic intermediates, such as those in boronic acid synthesis via lithiation-borylation: nih.gov

Enhanced Safety: Unstable and highly reactive intermediates, like organolithium species, are generated and consumed in situ within a small reactor volume, minimizing the risk associated with their accumulation. sci-hub.se

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. organic-chemistry.org

Suppression of Side Reactions: Rapid mixing and precise temperature control can inhibit side reactions that are common in batch processes, such as protonation and butylation. sci-hub.senih.gov

Rapid Scale-Up: Production capacity can be increased by simply running the flow system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the need for extensive process redevelopment. organic-chemistry.orgresearchgate.net

Researchers have demonstrated the synthesis of various boronic acids on a multigram scale using simple continuous flow setups, achieving remarkable throughputs (e.g., ~60 g/h) with total reaction times of less than one second. organic-chemistry.orgnih.gov This "flash chemistry" approach is suitable for both small-scale medicinal chemistry applications and larger-scale development studies. organic-chemistry.org The successful scale-up to kilogram-scale production of key boronic acid starting materials has been achieved using short residence times (e.g., 0.25 s) at non-cryogenic temperatures (e.g., 0 °C), highlighting the efficiency and practicality of this technology. researchgate.net

Future perspectives in this area involve integrating flow chemistry with other technologies, such as photoredox catalysis, to enable novel and sustainable synthetic routes. researchgate.netvapourtec.com Additionally, developing sequential multi-step flow systems can further streamline complex syntheses by telescoping multiple reaction steps without isolating intermediates. researchgate.net

Expanding the Scope of Applications in Emerging Fields

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with cis-diols, have fueled its application in a wide range of emerging fields beyond traditional organic synthesis. rsc.orgrsc.orgnih.gov

Chemical Biology and Sensing: Boronic acids are increasingly used to create synthetic receptors and sensors for biologically important molecules containing diol functionalities, such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleic acids. nih.govnih.gov This interaction forms the basis for:

Glucose Sensors: Boronic acid-containing polymers can undergo phase transitions in response to glucose concentration, enabling the development of responsive materials for diabetes monitoring. mdpi.com

Biosensors: Nanomaterials functionalized with boronic acid groups are used to construct platforms for the detection of bacteria, exosomes, and tumor cells. nih.gov

Bioimaging: Fluorescent boronic acid derivatives allow for the real-time imaging of glycosylation patterns on living cells. nih.gov

Drug Delivery and Theranostics: Boronic acid-functionalized nanomaterials and polymers are being developed as "smart" drug delivery systems. bohrium.comacs.orgacs.org These systems can be designed to release therapeutic cargo in response to specific biological stimuli found in disease microenvironments, such as:

pH-Responsiveness: The equilibrium between the neutral trigonal and anionic tetrahedral forms of boronic acid is pH-dependent, allowing for pH-triggered drug release in acidic tumor environments. bohrium.comacs.org

Reactive Oxygen Species (ROS) Responsiveness: The boronic ester can be cleaved by high levels of ROS, such as hydrogen peroxide, which are often present in cancer cells. acs.org

Targeted Delivery: Boronic acids can act as ligands to target overexpressed sialic acid residues on the surface of cancer cells, enhancing the specific delivery of therapeutics. bohrium.comacs.org

Materials Science: In materials science, the dynamic and reversible nature of boronate ester formation is exploited to create advanced materials with tunable properties. rsc.org

Self-Healing Hydrogels: Iminoboronate and salicylhydroxamic–boronate chemistries are used to develop self-healing hydrogels with potential applications in wound healing and responsive drug delivery. rsc.org

Responsive Polymers: Boronic acid-decorated copolymers can be designed to assemble into structures like micelles that dissociate or swell in response to stimuli like pH or the presence of saccharides, enabling controlled release applications. mdpi.com

Future research will focus on designing more sophisticated boronic acid-based systems with multi-stimuli responsiveness and enhanced biocompatibility for clinical translation. bohrium.comacs.org The integration of boronic acids into complex macromolecular architectures will continue to yield novel materials with unprecedented functionalities for biomedical and technological applications. acs.org

Q & A

Basic: What are the common synthetic strategies for preparing (4-Ethoxy-3-formylphenyl)boronic acid and related aryl boronic acids?

Aryl boronic acids are typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura reaction, where halogenated aromatic precursors react with boronic esters. For functionalized derivatives like this compound, protecting groups (e.g., ethoxy and formyl) are introduced prior to boronylation to prevent side reactions. Post-synthetic purification often involves recrystallization or chromatography, as boronic acids are prone to trimerization (boroxine formation) .

Advanced: How can researchers optimize LC-MS/MS methods for detecting underivatized boronic acids at sub-ppm levels in drug substances?

Underivatized boronic acids can be analyzed using triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and selectivity. Key parameters include:

- Ionization : Negative-ion electrospray ionization (ESI) for enhanced boronic acid detection.

- Mobile Phase : Use of volatile buffers (e.g., ammonium formate) to minimize interference.

- Validation : Adherence to ICH guidelines for linearity (1–10 ppm), LOD/LOQ (0.1–0.3 ppm), and precision (RSD <5%) .

Challenges include avoiding derivatization steps and mitigating matrix effects from drug substances like Lumacaftor.

Basic: What analytical techniques are most suitable for characterizing boronic acid derivatives?

- LC-MS/MS : For trace impurity profiling (e.g., genotoxic impurities in pharmaceuticals) .

- MALDI-TOF MS : Requires derivatization with diols (e.g., mannitol) to prevent boroxine artifacts .

- HPLC with Post-Column Derivatization : Rhodamine-based receptors enable saccharide detection via fluorescence .

Advanced: How do binding kinetics between boronic acids and diols influence real-time sensing applications?

Stopped-flow fluorescence studies reveal that boronic acid-diol binding (e.g., with fructose or glucose) reaches equilibrium within seconds. The kon rate follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Optimization involves:

- pH Control : Binding is fastest at physiological pH (7.4), where boronate ester formation is favored.

- Structural Tuning : Electron-withdrawing groups on the boronic acid enhance binding rates .

Basic: How are boronic acids utilized in glycoprotein interaction studies?

Boronic acids bind cis-diols on glycoproteins (e.g., RNase B) via reversible ester formation. Applications include:

- Surface Plasmon Resonance (SPR) : Immobilized 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) captures glycoproteins for affinity studies.

- Diagnostic Devices : Selective enrichment of cancer biomarkers (e.g., overexpressed cell-surface glycans) .

Advanced: What strategies reduce non-specific interactions in boronic acid-based glycoprotein capture systems?

Non-specific binding (e.g., hydrophobic interactions) can be mitigated by:

- Buffer Optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol-specific binding.

- Surface Engineering : Dextran-coated substrates reduce protein adsorption .

Basic: How do boronic acids function in chemosensor design?

Boronic acids act as reversible receptors for diols (e.g., glucose) or anions, enabling:

- Fluorescent Probes : Conjugation with fluorophores (e.g., rhodamine) creates turn-on/turn-off sensors.

- Nanoscale Systems : Boronic acid-functionalized nanoparticles improve selectivity for cellular imaging .

Advanced: How does structural modification of aryl boronic acids impact their thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-deficient substituents (e.g., nitro groups) increase thermal stability by promoting char formation. Key findings:

- Degradation Pathways : Boronic acids with meta-substituents decompose at higher temperatures (>300°C).

- Halogen-Free Formulations : Boron-containing compounds reduce smoke toxicity compared to traditional retardants .

Basic: What design principles apply to boronic acid-based protease inhibitors?

Boronic acids mimic enzyme transition states, enabling covalent inhibition. Examples include:

- Bortezomib : A dipeptidyl boronic acid that reversibly inhibits the proteasome’s chymotrypsin-like site.

- Rational Design : Computational docking guides substitutions to enhance binding affinity and selectivity .

Advanced: How can contradictory binding affinity data for boronic acids be resolved methodologically?

Discrepancies arise from variations in:

- pH and Ionic Strength : Binding constants (Kd) are pH-dependent; use standardized buffers (e.g., PBS).

- Analytical Techniques : Compare SPR (real-time kinetics) vs. fluorescence (equilibrium) data.

- Control Experiments : Account for secondary interactions (e.g., hydrophobic effects) via competitive assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.